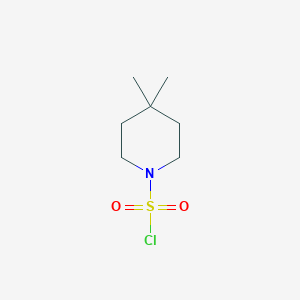

4,4-Dimethyl-1-piperidinesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-dimethylpiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c1-7(2)3-5-9(6-4-7)12(8,10)11/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBQADRBYSOTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037041-50-1 | |

| Record name | 4,4-dimethylpiperidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4-Dimethyl-1-piperidinesulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 4,4-Dimethyl-1-piperidinesulfonyl chloride (CAS No. 1037041-50-1), a versatile reagent for the synthesis of complex sulfonamides in the context of drug discovery and development. The unique structural feature of the gem-dimethyl group on the piperidine ring offers distinct advantages in modulating the physicochemical properties of resulting sulfonamides, making this building block of particular interest to medicinal chemists. This guide will cover the synthesis, core reactivity, detailed experimental protocols for sulfonamide formation, and the strategic application of this reagent in the design of novel therapeutic agents.

Introduction: The Strategic Advantage of the 4,4-Dimethylpiperidine Moiety in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The introduction of a gem-dimethyl group at the 4-position of the piperidine ring, as seen in this compound, offers a strategic tool for fine-tuning molecular properties. This substitution can influence the conformational rigidity of the ring system and provide steric bulk, which can be exploited to enhance binding affinity to biological targets and to block sites of metabolic degradation. Consequently, this compound serves as a valuable building block for the generation of novel chemical entities with potentially improved therapeutic profiles. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this reagent in their synthetic endeavors.

Core Properties and Data

This compound is a solid at room temperature and, like other sulfonyl chlorides, is a moisture-sensitive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Property | Value | Source |

| CAS Number | 1037041-50-1 | |

| Molecular Formula | C₇H₁₄ClNO₂S | |

| Molecular Weight | 211.71 g/mol | |

| Appearance | Solid | |

| Storage | Store at room temperature under an inert atmosphere. |

Synthesis of this compound

Proposed Synthetic Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

4,4-Dimethylpiperidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,4-dimethylpiperidine (2.0 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -20 °C using a dry ice/acetone bath.

-

Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred solution of 4,4-dimethylpiperidine over 30 minutes, maintaining the internal temperature below -10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Reactivity and Application in Sulfonamide Synthesis

The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry, as the resulting sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General mechanism for sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes the synthesis of a model sulfonamide using this compound and a generic primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Amine Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.

Caption: Experimental workflow for sulfonamide synthesis.

Predicted Spectroscopic Data

While experimental spectroscopic data for this compound is not widely published, its expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of structurally similar N-sulfonylpiperidines.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the methylene protons on the piperidine ring, likely appearing as multiplets in the regions of 3.0-3.5 ppm (for the protons adjacent to the nitrogen) and 1.5-2.0 ppm (for the protons at the 3 and 5 positions). The six protons of the gem-dimethyl group at the 4-position would likely appear as a singlet around 1.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the quaternary carbon of the gem-dimethyl group around 30-35 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) resonating further downfield (around 45-50 ppm) compared to the carbons at C3 and C5 (around 30-35 ppm). The methyl carbons would appear upfield (around 25-30 ppm).

Application in Drug Discovery: A Case Study Perspective

The utility of building blocks like this compound can be illustrated through the synthesis of compounds targeting a wide range of diseases. For instance, substituted sulfonylpiperidines have been investigated as potent antibacterial agents.[2]

Hypothetical Application:

In a drug discovery program aimed at developing novel inhibitors of a bacterial enzyme, a series of sulfonamides could be synthesized by reacting this compound with a library of diverse primary and secondary amines. The 4,4-dimethylpiperidine moiety would serve to explore a specific region of the enzyme's active site, with the gem-dimethyl group potentially providing beneficial hydrophobic interactions and improving metabolic stability. The resulting sulfonamides would then be subjected to biological screening to identify lead compounds for further optimization.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. This compound reacts exothermically with water and other protic solvents, releasing HCl gas.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamides in drug discovery. Its unique 4,4-dimethylpiperidine scaffold provides a strategic tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in the development of the next generation of therapeutic agents.

References

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A.

- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher.

- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1989). Journal of Medicinal Chemistry.

-

4,4-Dimethylpiperidine. (n.d.). PubChem. Retrieved from [Link]

- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from [Link]

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI.

- Spectral Assignments and Reference D

- Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase. (2012). Sciforum.

-

1H NMR and 13C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved from [Link]

- 1-[(2,5-dichlorophenyl)sulfonyl]piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). Wiley.

- Kachaeva, M. V., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

-

Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (2012). PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4,4-Dimethyl-1-piperidinesulfonyl Chloride: A Keystone Reagent in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4-Dimethyl-1-piperidinesulfonyl chloride has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features, combining the robust reactivity of a sulfonyl chloride with the privileged piperidine scaffold, offer a direct and efficient avenue for the synthesis of complex sulfonamides. The gem-dimethyl substitution on the piperidine ring provides steric hindrance that can influence the conformational properties and metabolic stability of the resulting molecules, a desirable trait in drug design. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, supported by detailed protocols and mechanistic insights to empower researchers in its effective utilization.

Introduction: The Strategic Advantage of the 4,4-Dimethylpiperidine Moiety

The piperidine ring is a ubiquitous structural motif in a vast number of approved pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] The incorporation of a 4,4-dimethyl substitution pattern introduces a degree of conformational rigidity and can shield adjacent functionalities from metabolic degradation. When coupled with the highly reactive sulfonyl chloride group, this compound becomes a powerful tool for introducing this valuable scaffold into a diverse range of molecular architectures. The resulting N-sulfonylpiperidine linkage is a key feature in many biologically active compounds, underscoring the importance of this reagent in drug discovery programs.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use and handling.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1037041-50-1 | [3] |

| Molecular Formula | C₇H₁₄ClNO₂S | [3] |

| Molecular Weight | 211.71 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95% (typical) | [3] |

| InChI Key | BZBQADRBYSOTOA-UHFFFAOYSA-N | [3] |

| SMILES | CC1(C)CCN(CC1)S(Cl)(=O)=O |

Spectroscopic Data (Predicted and Theoretical)

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2950-2850 | C-H stretch (aliphatic) | Medium-Strong |

| 1380-1340 | SO₂ asymmetric stretch | Strong |

| 1190-1160 | SO₂ symmetric stretch | Strong |

| 600-500 | S-Cl stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is predicted to show signals corresponding to the piperidine ring protons and the gem-dimethyl groups. The protons alpha to the nitrogen will be deshielded due to the electron-withdrawing sulfonyl group.

-

δ ~3.3-3.5 ppm (t, 4H, -CH₂-N-CH₂-)

-

δ ~1.6-1.8 ppm (t, 4H, -CH₂-C(CH₃)₂-CH₂-)

-

δ ~1.0 ppm (s, 6H, -C(CH₃)₂)

-

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

δ ~48-50 ppm (-CH₂-N-CH₂-)

-

δ ~35-37 ppm (-CH₂-C(CH₃)₂-CH₂-)

-

δ ~30-32 ppm (-C (CH₃)₂)

-

δ ~28-30 ppm (-C(C H₃)₂)

-

Disclaimer: NMR data is predicted and should be confirmed by experimental analysis.

Synthesis of this compound: A Robust Protocol

The synthesis of this compound is typically achieved through the reaction of 4,4-dimethylpiperidine with sulfuryl chloride. This reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of sulfuryl chloride.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4,4-Dimethylpiperidine (or its hydrochloride salt)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (if starting from the hydrochloride salt)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,4-dimethylpiperidine (1.0 eq) in anhydrous DCM. If using the hydrochloride salt, add triethylamine (1.1 eq) to the suspension and stir for 15 minutes to generate the free base.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic, and a white precipitate of triethylamine hydrochloride may form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by vacuum distillation to afford the pure product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid. Therefore, anhydrous solvents and reagents are crucial for high yields.[5]

-

Low Temperature Addition: The reaction between amines and sulfuryl chloride is highly exothermic. Adding the sulfuryl chloride at low temperatures helps to control the reaction rate and prevent the formation of side products.

-

Use of a Base: When starting with the hydrochloride salt of the amine, a non-nucleophilic base like triethylamine is required to neutralize the HCl and liberate the free amine for the reaction.

Core Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its ability to readily form sulfonamides upon reaction with primary and secondary amines. This reaction is a cornerstone of medicinal chemistry for the synthesis of a wide array of therapeutic agents.[1][6]

Synthesis of N-Aryl and N-Heteroaryl Piperidine-1-sulfonamides

The reaction of this compound with anilines or amino-heterocycles provides a direct route to N-aryl and N-heteroaryl piperidine-1-sulfonamides. These motifs are found in numerous biologically active molecules.

Caption: General reaction scheme for the synthesis of N-substituted sulfonamides.

Field-Proven Insights:

-

The gem-dimethyl group at the 4-position of the piperidine ring can act as a "metabolic shield," sterically hindering enzymatic degradation of the molecule, which can lead to improved pharmacokinetic profiles.

-

The sulfonamide linkage provides a key hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.[2]

-

The choice of the amine component allows for extensive diversification, enabling the exploration of a large chemical space in structure-activity relationship (SAR) studies.

While specific examples of marketed drugs containing the precise 4,4-dimethyl-1-piperidinesulfonyl moiety are not prominently disclosed in public literature, this scaffold is extensively utilized in patent literature for the development of novel therapeutic agents targeting a range of diseases.

Handling and Safety

This compound is a reactive and corrosive compound that requires careful handling.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[3]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from moisture.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the 4,4-dimethylpiperidine-1-sulfonyl moiety into organic molecules. Its straightforward synthesis and predictable reactivity with amines make it an indispensable tool for medicinal chemists and synthetic organic chemists. The structural features it imparts can lead to compounds with enhanced metabolic stability and potent biological activity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this important building block in their synthetic endeavors.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

- Yar, M. S., & Ansari, M. Z. (2021). Sulfonamides: A versatile class of compounds with a wide range of biological activities. Archiv der Pharmazie, 354(5), 2000334.

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

- American Chemical Society. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3227–3233.

-

Blog. (2025, December 3). How does Ethyl Sulfonyl Chloride react with amines?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Microwave assisted, efficient and green N-sulfonylation of amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

-

YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

-

Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1037041-50-1 [sigmaaldrich.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Substituted Piperidines in Synthesis

An In-depth Technical Guide on the Synthesis and Characterization of 4,4-Dimethyl-1-piperidinesulfonyl chloride

In the landscape of modern medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, present in a multitude of approved therapeutic agents.[1] Its conformational flexibility and ability to engage in key binding interactions make it a cornerstone of drug design. The strategic introduction of substituents onto this ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target affinity. This compound has emerged as a highly valuable building block for this purpose. It combines the robust reactivity of a sulfonyl chloride with the desirable 4,4-dimethylpiperidine moiety. The gem-dimethyl group at the 4-position locks the conformation of the ring and can enhance metabolic stability by blocking potential sites of oxidation, making this reagent a powerful tool for accelerating drug discovery programs.[1]

This technical guide offers a comprehensive overview of the synthesis and characterization of this compound, providing field-proven insights, detailed experimental protocols, and a thorough analysis of its spectroscopic signature for researchers, scientists, and drug development professionals.

Synthesis: A Direct Approach via Sulfonylation

The most direct and efficient method for the preparation of this compound is the reaction of 4,4-dimethylpiperidine with sulfuryl chloride (SO₂Cl₂). This reaction is a classic and reliable method for converting secondary amines into their corresponding N-sulfonyl chlorides.[2]

Reaction Principle and Mechanism

The synthesis hinges on the nucleophilic nature of the secondary amine and the electrophilic character of the sulfur atom in sulfuryl chloride. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4,4-dimethylpiperidine attacks the electrophilic sulfur atom of sulfuryl chloride.

-

Elimination: This initial addition is followed by the elimination of a chloride ion and a proton, which is scavenged by a base, to form the stable sulfonyl chloride product and a hydrochloride salt.

The use of a non-nucleophilic base, such as triethylamine or pyridine, is critical. It neutralizes the hydrochloric acid (HCl) generated in situ, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of analogous piperidine sulfonyl chlorides.[2]

Materials:

-

4,4-Dimethylpiperidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath. The control of temperature is crucial as the reaction is highly exothermic.[3][4]

-

Dissolve sulfuryl chloride (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the sulfuryl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Remove the ice bath and let the mixture warm to room temperature, stirring for another 1-2 hours or until TLC analysis indicates complete consumption of the starting amine.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water (2x), cold 1N HCl (2x) to remove excess amine and triethylamine, and finally with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or flash column chromatography if necessary.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic methods such as NMR, IR, and Mass Spectrometry provide a definitive structural fingerprint.

Physicochemical and Spectroscopic Data Summary

| Property | Value / Expected Data | Source / Rationale |

| Molecular Formula | C₇H₁₄ClNO₂S | |

| Molecular Weight | 211.71 g/mol | |

| Appearance | Solid | |

| ¹H NMR | δ ~3.2-3.4 ppm (t, 4H, -CH₂-N-), ~1.5-1.7 ppm (t, 4H, -C-CH₂-C-), ~1.0 ppm (s, 6H, -C(CH₃)₂) | Predicted based on structure; protons α to the N are deshielded by the sulfonyl group. |

| ¹³C NMR | δ ~48-52 ppm (-CH₂-N-), ~35-39 ppm (-C-CH₂-C-), ~30-33 ppm (-C (CH₃)₂), ~26-29 ppm (-C(C H₃)₂) | Predicted based on structure. |

| IR Spectroscopy | ~1375-1350 cm⁻¹ (asymmetric SO₂ stretch), ~1170-1150 cm⁻¹ (symmetric SO₂ stretch) | Characteristic strong bands for sulfonyl chlorides.[5] |

| Mass Spectrometry | M⁺ peak at m/z 211, M+2 peak at m/z 213 (~33% intensity) | Reflects the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[5] |

Expert Interpretation of Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to appear as a triplet significantly downfield (~3.2-3.4 ppm). This deshielding is a direct consequence of the strong electron-withdrawing inductive effect of the N-sulfonyl group.[5] The protons on the carbons beta to the nitrogen will appear further upfield as a triplet, while the two methyl groups, being equivalent, will present as a sharp singlet integrating to six protons.

-

Infrared (IR) Spectroscopy: The definitive diagnostic peaks in the IR spectrum are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride functional group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[5]

-

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight and crucial isotopic information. The molecular ion peak (M⁺) will be observed at m/z 211. A key confirmation of the structure is the presence of the M+2 peak at m/z 213, with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[5]

Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its dual functionality: the reactive sulfonyl chloride handle and the stable, pharmaceutically relevant piperidine core.

Core Reactivity and Synthetic Utility

The primary application is in the synthesis of N-substituted sulfonamides, a pharmacophore present in a vast range of drugs, including antibacterials, diuretics, and anticonvulsants.[6][7] The sulfonyl chloride group is a potent electrophile that reacts readily with primary and secondary amines to form highly stable sulfonamide linkages.

Caption: Reaction of this compound with a primary amine to form a sulfonamide.

This transformation allows for the rapid generation of compound libraries for screening by coupling the piperidine building block with a diverse range of amines. The resulting sulfonamides can act as bioisosteres for amides or carboxylic acids, often with improved metabolic stability and pharmacokinetic profiles.[7]

Conclusion

This compound is a synthetically accessible and highly versatile reagent. Its preparation via the direct sulfonylation of 4,4-dimethylpiperidine is straightforward and efficient. The compound's structure is readily confirmed by a distinct set of signals in NMR, IR, and mass spectra. For the medicinal chemist and drug development professional, this building block provides a direct and powerful route to incorporate the metabolically robust and conformationally constrained 4,4-dimethylpiperidine sulfonyl moiety into novel molecular architectures, facilitating the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.

-

IR, NMR and MS of a Sulfonyl Chloride compound . ACD/Labs. Available from: [Link]

-

a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a . ChemRxiv. Available from: [Link]

-

MULTISTEP SYNTHESIS PROTECTING GROUPS . Available from: [Link]

Sources

A Guide to the Spectroscopic Characterization of 4,4-Dimethyl-1-piperidinesulfonyl chloride

Introduction

4,4-Dimethyl-1-piperidinesulfonyl chloride is a sulfonyl chloride derivative of 4,4-dimethylpiperidine. With a molecular formula of C₇H₁₄ClNO₂S and a molecular weight of 211.71 g/mol , this compound serves as a valuable building block in synthetic organic chemistry and drug discovery. The sulfonyl chloride moiety is a highly reactive functional group, readily participating in reactions with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These resulting motifs are prevalent in a wide array of pharmaceuticals.

Given its utility, unambiguous structural confirmation and purity assessment are paramount for researchers employing this reagent. Spectroscopic analysis is the cornerstone of this characterization process. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific compound are not widely published, this document focuses on a robust, theory-based prediction of its spectral characteristics, grounded in fundamental principles and data from analogous structures. This approach provides scientists with a reliable framework for identifying the compound and verifying its structure in a laboratory setting.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct, predictable signals confirming its unique structure.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: The symmetry of the 4,4-dimethylpiperidine ring simplifies the ¹H NMR spectrum. We expect to see three distinct signals corresponding to the three unique sets of protons in the structure. The electron-withdrawing sulfonyl chloride group directly attached to the nitrogen atom will significantly deshield the adjacent methylene protons (α-protons), causing their signal to appear furthest downfield. The gem-dimethyl groups will produce a sharp singlet, as they have no adjacent protons with which to couple.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| α-CH₂ (4H) | 3.2 - 3.5 | Triplet (t) | 4H | Adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift. Coupled to the β-CH₂ protons. |

| β-CH₂ (4H) | 1.5 - 1.8 | Triplet (t) | 4H | Standard aliphatic chemical shift. Coupled to the α-CH₂ protons. |

| gem-CH₃ (6H) | 0.9 - 1.1 | Singlet (s) | 6H | Equivalent methyl groups with no adjacent protons, resulting in a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Acquisition: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal resolution. Acquire the spectrum using a standard single-pulse experiment.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule. Similar to the proton spectrum, the carbon atoms directly bonded to the nitrogen (α-carbons) will be shifted downfield due to the inductive effect of the sulfonyl group. The quaternary carbon at the 4-position will typically show a weaker signal due to the absence of an attached proton and longer relaxation time.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| α-C | 48 - 52 | Deshielded by the adjacent nitrogen and sulfonyl group. Based on piperidine α-carbon shift (~48 ppm) with a downfield adjustment.[1] |

| β-C | 35 - 40 | Standard aliphatic shift for a methylene carbon in a six-membered ring. |

| C(CH₃)₂ | 30 - 34 | Quaternary carbon in an aliphatic environment. |

| CH₃ | 25 - 29 | Shielded methyl carbons in a typical aliphatic range. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize the same instrument.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets. A sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (d1) should be used to obtain a good signal-to-noise ratio, especially for the quaternary carbon.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the chemical shifts to the residual CDCl₃ signal at 77.16 ppm.[2]

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is ideal for identifying key functional groups. For this compound, the most prominent and diagnostic signals will arise from the sulfonyl group (S(=O)₂). Sulfonyl chlorides exhibit two very strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. The presence of these two bands is a definitive indicator of the sulfonyl group.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

|---|---|---|---|

| C-H (alkane) | 2850 - 2960 | Medium-Strong | Stretch |

| S=O | 1365 - 1385 | Strong, Sharp | Asymmetric Stretch |

| S=O | 1170 - 1190 | Strong, Sharp | Symmetric Stretch |

| S-N | 900 - 950 | Medium | Stretch |

| S-Cl | 550 - 650 | Medium-Strong | Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Background Scan: With the crystal clean and uncovered, run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to the predicted values.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For this compound, we would expect to see a distinct molecular ion peak. A key feature will be the isotopic pattern for the molecular ion, which will show a characteristic (M+2) peak at approximately one-third the intensity of the main peak, confirming the presence of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). Fragmentation is likely initiated by the loss of the chlorine radical or the entire SO₂Cl group.

Figure 2: Proposed electron ionization (EI) mass spectrometry fragmentation pathway.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 211/213 | [C₇H₁₄ClNO₂S]⁺˙ (Molecular Ion, M⁺˙) | The M+2 peak at m/z 213 will be ~33% of the M⁺ peak at m/z 211, characteristic of one chlorine atom. |

| 176 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 147/149 | [M - SO₂]⁺˙ | Loss of sulfur dioxide. The 3:1 isotopic pattern for chlorine is retained. |

| 112 | [C₇H₁₄N]⁺ | Fragment corresponding to the 4,4-dimethylpiperidine cation. This is often a very stable and prominent peak. |

| 97 | [C₆H₁₁N]⁺ | Loss of a methyl group from the m/z 112 fragment. |

| 70 | [C₄H₈N]⁺ | Result of ring cleavage (e.g., retro-Diels-Alder type fragmentation) from the m/z 112 fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent like dichloromethane or methanol, into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity against m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the proposed structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of this compound. The predicted data, derived from established chemical principles, offers a clear set of benchmarks for researchers. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and symmetry of the molecule. The strong, characteristic S=O stretching bands in the IR spectrum will verify the presence of the crucial sulfonyl chloride functional group. Finally, mass spectrometry will confirm the molecular weight and provide fragmentation patterns consistent with the proposed structure, with the chlorine isotopic pattern serving as a definitive marker. Together, these techniques provide a self-validating system for ensuring the identity and quality of this important synthetic reagent.

References

-

ScienceOpen. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Retrieved from [Link]

-

Dove, A. P. et al. (n.d.). Polymers from sugars and CS2: synthesis and ring-opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ-ribose - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-dimethylpiperidin-1-ium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). National Library of Medicine. Retrieved from [Link]

-

ACS Publications. (2023). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra for the 4-(3,5-dimethyl-1,.... Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. WebBook. Retrieved from [Link]

Sources

4,4-Dimethyl-1-piperidinesulfonyl chloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 4,4-Dimethyl-1-piperidinesulfonyl chloride

Introduction: A Chemist's Companion to a Potent Reagent

This compound is a sulfonyl chloride derivative with significant potential in medicinal chemistry and organic synthesis. Its utility lies in its ability to introduce the 4,4-dimethylpiperidine sulfonyl moiety into molecules, a functional group that can modulate the pharmacological properties of drug candidates. However, like all sulfonyl chlorides, its high reactivity demands a sophisticated understanding of its hazards and a rigorous adherence to safety protocols.

This guide moves beyond a standard Material Safety Data Sheet (MSDS). It is designed for the practicing researcher and drug development professional, providing not just the "what" of safety precautions, but the fundamental "why" rooted in the compound's chemical nature. By understanding the causality behind its hazards, scientists can develop a proactive safety mindset, ensuring both personal well-being and the integrity of their research.

Section 1: Core Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of its safe handling and use. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1037041-50-1 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂S | [1] |

| Molecular Weight | 211.71 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature | [1] |

| Purity | Typically ≥95% | [1] |

| Water Hazard Class (WGK) | WGK 3 (Severely hazardous to water) | [2] |

Section 2: Deconstructing the Core Hazard Profile

The primary hazards of this compound are communicated through its GHS (Globally Harmonized System) classifications. Understanding the chemistry behind these codes is critical for appreciating the risks.

Signal Word: Danger [1]

This indicates that the compound poses severe and immediate hazards.

-

H314: Causes severe skin burns and eye damage. [1][3]

-

Causality: This is not merely an irritant effect. Sulfonyl chlorides are highly reactive electrophiles. Upon contact with moisture on the skin or in the eyes, the compound undergoes rapid hydrolysis. This reaction produces hydrochloric acid (HCl) and 4,4-dimethylpiperidine-1-sulfonic acid, both of which are corrosive and cause immediate chemical burns.[4] The reaction is also exothermic, which can exacerbate the tissue damage.

-

The fundamental principle governing this compound's hazardous nature is its vigorous and exothermic reaction with water and other nucleophiles.[6][7] This reactivity is the cornerstone of its synthetic utility but also the source of its primary risks.

Section 3: A Multi-Layered Defense: Engineering Controls & PPE

Managing the risks associated with this compound requires a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE). This follows the established "Hierarchy of Controls" in laboratory safety.

Caption: Hierarchy of Controls for Safe Chemical Handling.

Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical containment of airborne dust particles and any corrosive vapors (like HCl) that may be generated from atmospheric moisture.[6]

Personal Protective Equipment (PPE): The Final Barrier PPE is essential to protect against accidental splashes and contact.

-

Eye and Face Protection: Tightly fitting chemical safety goggles and a full-face shield are mandatory.[6][7][8] Goggles protect against dust and splashes, while the face shield provides an essential secondary layer of protection against more energetic reactions or splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6][8] Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your skin.

-

Protective Clothing: A chemical-resistant lab coat or apron is necessary to protect skin and clothing.[6][8] For any tasks involving larger quantities, impervious clothing may be required.

Section 4: Protocols for Safe Handling and Storage

Proper Storage Improper storage is a common source of laboratory incidents. Adherence to these principles is crucial for maintaining the reagent's integrity and ensuring safety.

-

Keep it Dry: Store in a cool, dry, well-ventilated area.[6][9] The primary enemy is moisture.

-

Seal Tightly: Containers must be kept tightly sealed to prevent hydrolysis from atmospheric moisture.[6][7]

-

Isolate from Incompatibles: Store away from incompatible materials such as water, alcohols, amines, and strong bases.[6] A dedicated corrosives or water-reactive cabinet is ideal.

Workflow: Weighing and Dispensing the Solid Reagent This protocol outlines the critical steps for safely handling the solid compound.

Caption: Safe Weighing and Transfer Workflow.

-

Preparation: Don all required PPE (goggles, face shield, gloves, lab coat) before entering the laboratory.

-

Work Area: Conduct all operations within a certified chemical fume hood.

-

Weighing: Tare a suitable, dry secondary container (e.g., a glass vial) on the balance.

-

Transfer: Carefully transfer the required amount of this compound from the primary storage bottle to the tared container using a clean, dry spatula. Minimize the creation of dust.

-

Seal: Immediately and tightly reseal the primary storage bottle.

-

Addition: Carefully add the weighed reagent to the reaction vessel, which should also be under an inert atmosphere if the reaction is moisture-sensitive.

-

Decontamination: Decontaminate the spatula and any contaminated surfaces immediately and appropriately (see Section 6).

Section 5: Emergency Protocols and Response

Rapid and correct response during an emergency is critical to mitigating harm.

First-Aid Measures

-

Skin Contact: Immediately take off all contaminated clothing.[3] Flush the affected area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[5][10] Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Remove the person from the exposure area to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforating the esophagus.[3][9] Seek immediate medical attention.[7]

Spill Management For a small laboratory spill:

Caption: Emergency Spill Response Decision Tree.

-

Evacuate and Alert: Alert personnel in the immediate area and restrict access.[10]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: Cover the spill with a dry, non-combustible absorbent material such as dry sand, earth, or sodium carbonate.[6][10] DO NOT USE WATER. [10]

-

Collect: Carefully scoop the contained material into a clearly labeled, sealable waste container.

-

Disposal: Dispose of the waste as hazardous material in accordance with institutional and local regulations.[5][10]

Fire-Fighting Measures

-

Suitable Extinguishers: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][9]

-

Unsuitable Extinguishers: DO NOT USE WATER. [10] The violent reaction will produce large quantities of corrosive and toxic gases.

-

Hazards: Fires involving this compound will produce poisonous gases, including hydrogen chloride, sulfur oxides, and carbon oxides.[5][7][10] Firefighters must wear self-contained breathing apparatus (SCBA).[7]

Section 6: Reaction Quenching and Waste Disposal

Unreacted sulfonyl chloride in a reaction mixture presents a significant hazard during workup. It must be safely neutralized before contact with aqueous solutions.

Protocol for Quenching Excess Sulfonyl Chloride

-

Prepare Quench Solution: In a separate flask, prepare a stirred, cold (ice bath) solution of a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Cool Reaction: Ensure the primary reaction mixture is also cooled in an ice bath to manage the exotherm of the quench.

-

Slow Addition: Slowly and carefully, add the reaction mixture dropwise via an addition funnel to the vigorously stirred bicarbonate solution.

-

Monitor Gas Evolution: The neutralization will produce CO₂ gas. The addition rate must be controlled to prevent excessive foaming and pressurization.

-

Ensure Completion: Continue stirring for a period after the addition is complete to ensure all the sulfonyl chloride has been neutralized before proceeding with the aqueous workup.

This procedure safely neutralizes the reactive sulfonyl chloride and the acidic byproducts of the reaction.

Section 7: Toxicological and Ecological Profile

While extensive toxicological data for this specific molecule is not widely published, the hazard classifications provide a clear warning.[7] The primary toxicological concern is its severe corrosivity to all tissues upon contact.[3]

From an ecological perspective, the compound is rated as WGK 3, severely hazardous to water.[2] A release into the environment would be harmful to aquatic life due to the immediate hydrolysis, which would cause a significant local decrease in pH and release of corrosive substances.[7] Therefore, preventing the chemical from entering drains or waterways is of paramount importance.[3]

Conclusion

This compound is a powerful tool for chemical synthesis. Its potency, however, is intrinsically linked to its reactivity and associated hazards. A thorough understanding of its violent reaction with water, its corrosive nature, and the appropriate handling procedures is not optional—it is a core requirement for its safe use. By embracing the principles of the hierarchy of controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this valuable reagent.

References

-

Vertex AI Search. Safety First: Handling Sulfuryl Chloride in Industrial Settings. 6

-

Sigma-Aldrich. This compound | 1037041-50-1. 1

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. 10

-

New Jersey Department of Health. Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO-. 5

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. 9

-

Sciencemadness Wiki. Sulfuryl chloride. Link

-

Sigma-Aldrich. This compound AldrichCPR. Link

-

BLD Pharm. This compound. 11

-

Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. 8

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. 4

-

Sigma-Aldrich. This compound AldrichCPR Safety Information. 2

-

Sigma-Aldrich. SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. 3

-

Apollo Scientific. Prop-2-ene-1-sulfonyl chloride. 12

-

Fisher Scientific. SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride hydrochloride, 95%. 7

-

Sigma-Aldrich. SAFETY DATA SHEET - Isobutanesulfonyl chloride. Link

-

Merck Millipore. SAFETY DATA SHEET - Sodium chloride. 13

-

Sigma-Aldrich. This compound AldrichCPR Product Information. Link

Sources

- 1. This compound | 1037041-50-1 [sigmaaldrich.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. nj.gov [nj.gov]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. labsolu.ca [labsolu.ca]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Stability, Storage, and Handling of 4,4-Dimethyl-1-piperidinesulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Introduction

4,4-Dimethyl-1-piperidinesulfonyl chloride is a heterocyclic building block essential in medicinal chemistry and organic synthesis. Its utility lies in its function as a reagent for introducing the 4,4-dimethylpiperidinesulfonyl moiety onto nucleophilic substrates. This group can significantly alter the steric and electronic properties of a parent molecule, influencing its solubility, metabolic stability, and biological activity. However, the inherent reactivity of the sulfonyl chloride functional group, which makes it a valuable synthetic tool, also renders it susceptible to degradation if not stored and handled with precision.

This guide provides a comprehensive overview of the chemical stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its storage and handling to ensure its integrity and maximize its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1037041-50-1 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂S | [1] |

| Molecular Weight | 211.71 g/mol | |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | BZBQADRBYSOTOA-UHFFFAOYSA-N | [1] |

graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="transparent"]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N"]; S1 [label="S"]; O1 [label="O"]; O2 [label="O"]; Cl1 [label="Cl"]; C1 [label=""]; C2 [label=""]; C3 [label="C"]; C4 [label=""]; C5 [label=""]; C6 [label="CH₃"]; C7 [label="CH₃"];

// Define positions for aclear structure N1 [pos="0,0!"]; C1 [pos="-1.2,0.7!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-2.4,0!"]; C4 [pos="0,-1.4!"]; // Placeholder for bond C5 [pos="0,1.4!"]; // Placeholder for bond S1 [pos="1.5,0!"]; O1 [pos="2.3,1!"]; O2 [pos="2.3,-1!"]; Cl1 [pos="2.5, -0.2!"]; // Repositioned Cl C6 [pos="-3.6,0.7!"]; C7 [pos="-3.6,-0.7!"];

// Define bonds N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C3; N1 -- S1; S1 -- O1 [label="═", len=0.7]; S1 -- O2 [label="═", len=0.7]; S1 -- Cl1; C3 -- C6; C3 -- C7; }

Caption: Chemical Structure of this compound.

Section 2: Chemical Stability and Degradation Pathways

While this compound is chemically stable under standard ambient conditions (room temperature) when properly stored, its long-term integrity is primarily threatened by hydrolysis.[2] The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a prime target for nucleophilic attack by water.

Primary Degradation Pathway: Hydrolysis

The principal cause of degradation is exposure to moisture. Sulfonyl chlorides react with water, even trace amounts present in the atmosphere, to yield the corresponding sulfonic acid and hydrochloric acid (HCl).[3] This reaction is often autocatalytic, as the generated HCl can accelerate the degradation of the remaining sulfonyl chloride.

The consequences of hydrolysis are twofold:

-

Loss of Purity: The formation of 4,4-dimethylpiperidine-1-sulfonic acid reduces the concentration of the active reagent, leading to inaccurate stoichiometry in subsequent reactions and potentially failed experiments.

-

Creation of Corrosive Byproducts: The generation of HCl creates a corrosive microenvironment within the storage container, which can compromise the container and pose a safety hazard upon opening.

Caption: The primary degradation pathway via hydrolysis.

Incompatible Materials

Beyond water, other substances can compromise the stability of this compound. It is crucial to avoid contact with:

-

Strong Bases and Amines: These can react readily with the sulfonyl chloride group, leading to rapid decomposition or unwanted side reactions.[4]

-

Alcohols: Alcohols can react to form sulfonate esters, consuming the reagent.

-

Strong Oxidizing Agents: These materials can lead to unpredictable and potentially hazardous reactions.[5][6]

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the quality and ensuring the safe use of this compound.

Optimal Storage Conditions

The primary goal of storage is to create an environment that is cool, dark, and, most importantly, rigorously dry. One supplier suggests a shelf life of up to 1095 days (3 years) under optimal conditions.[7]

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (RT) or refrigerated (2-8°C).[1][5] | While stable at RT, refrigeration can slow down potential long-term degradation processes. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis. |

| Container | Original manufacturer's container, tightly sealed. Use of a secondary container with desiccant is highly recommended. | Ensures a dry, non-reactive environment. The container must be tightly closed.[2] |

| Location | A dry, well-ventilated, dedicated corrosives cabinet away from incompatible materials.[5][8] | Prevents accidental contact with water, bases, and other reactive chemicals. |

Standard Operating Procedure for Handling

This protocol is designed as a self-validating system to minimize exposure to atmospheric moisture and ensure user safety. This compound is classified as a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1]

Sources

4,4-Dimethyl-1-piperidinesulfonyl chloride reactivity profile

An In-Depth Technical Guide to the Reactivity and Application of 4,4-Dimethyl-1-piperidinesulfonyl Chloride

Introduction: A Versatile Scaffold for Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, this compound has emerged as a pivotal building block. Its structure uniquely combines a sterically defined piperidine ring, a feature prevalent in numerous pharmaceuticals, with a highly reactive sulfonyl chloride functional group. The gem-dimethyl substitution at the C4 position introduces conformational rigidity and can enhance metabolic stability, making this reagent particularly valuable in drug discovery programs.

This guide provides a comprehensive overview of the synthesis, reactivity profile, and practical applications of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's capabilities for the efficient construction of complex molecules and novel therapeutic agents.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below, offering a first-pass comparison for handling and solubility characteristics.

| Property | Value | Reference(s) |

| CAS Number | 1037041-50-1 | |

| Molecular Formula | C₇H₁₄ClNO₂S | |

| Molecular Weight | 211.71 g/mol | |

| Physical Form | Solid | |

| InChI Key | BZBQADRBYSOTOA-UHFFFAOYSA-N | |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | |

| Storage | Store at room temperature, keep container well-closed. |

Synthesis of the Reagent

While various methods exist for the synthesis of sulfonyl chlorides, N-arylsulfonyl and N-alkylsulfonyl chlorides are most commonly prepared by the reaction of the corresponding secondary amine with a sulfonating agent. The synthesis of this compound typically involves the reaction of 4,4-dimethylpiperidine with sulfuryl chloride (SO₂Cl₂) in an inert solvent, often in the presence of a non-nucleophilic base to quench the HCl byproduct.

Caption: General synthesis of this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, making it an excellent sulfonating agent for a wide range of nucleophiles.

Reaction with Amines: The Gateway to Sulfonamides

The most prominent reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[1] This transformation is a cornerstone of medicinal chemistry, as the sulfonamide group is a key structural motif in numerous marketed drugs.[1][2]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, yielding the stable sulfonamide and a salt byproduct. The presence of a base (e.g., pyridine, triethylamine) is crucial to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: Mechanism of Sulfonamide Formation.

Field-Proven Experimental Protocol: Synthesis of an N-Aryl Sulfonamide

The following protocol is a representative example for the synthesis of a sulfonamide from this compound and a primary aromatic amine.

Step 1: Reagent Preparation

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 mmol, 1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 mmol, 1.2 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).[3]

Step 2: Addition of Sulfonyl Chloride

-

In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) in the same anhydrous solvent (5 mL).

-

Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C (ice bath).

Step 3: Reaction

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[4][5] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Step 4: Work-up and Purification

-

Upon completion, dilute the mixture with DCM and wash sequentially with a diluted acid solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 4,4-Dimethyl-1-piperidinesulfonyl chloride: Synthesis, Reactivity, and Applications

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of molecular building blocks is a cornerstone of innovation. This compound has emerged as a significant reagent, valued for its robust reactivity and the utility of the 4,4-dimethylpiperidine scaffold it introduces. The core of its synthetic utility lies in the highly reactive sulfonyl chloride group (-SO₂Cl), which serves as a powerful electrophile for forging stable sulfonamide linkages—a motif of profound importance in medicinal chemistry.[1][2] The piperidine ring itself is a "privileged" structure, frequently found in FDA-approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of this compound. We will delve into its synthesis, explore the mechanistic underpinnings of its reactivity, and present field-proven protocols for its application, particularly in the construction of diverse sulfonamide libraries.

Core Properties and Safe Handling

Understanding the fundamental characteristics and safety protocols for this compound is essential for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The compound is typically a solid at room temperature.[4][5] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂S | [4][5] |

| Molecular Weight | 211.71 g/mol | [4][5] |

| CAS Number | 1037041-50-1 | |

| Physical Form | Solid | [4][5] |

| InChI Key | BZBQADRBYSOTOA-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1(C)CCN(CC1)S(Cl)(=O)=O | [4][5] |

Safety and Handling

This compound is classified as a combustible, acute toxicant and is corrosive. As with all sulfonyl chlorides, it is highly reactive towards nucleophiles, including water. Proper personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.[6]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[6] Avoid breathing dust.[6] The compound is sensitive to moisture and will slowly decompose upon contact with water or moist air, releasing corrosive hydrogen chloride gas.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Refrigeration is recommended.[6] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[6]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6] If inhaled, move to fresh air.[6] If ingested, rinse the mouth with water and get medical attention.[6]

Synthesis of this compound

The preparation of N-sulfonyl chlorides is a fundamental transformation in organic chemistry. A common and direct method involves the reaction of a secondary amine with a sulfonating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a base to neutralize the HCl byproduct.

Representative Synthetic Protocol

This protocol describes a plausible and widely applicable method for the synthesis of the title compound from commercially available 4,4-dimethylpiperidine.

Step 1: Reaction Setup

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4,4-dimethylpiperidine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.

-

Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Addition of Sulfonating Agent

-

Dissolve sulfuryl chloride (SO₂Cl₂) (1.05 eq) in anhydrous DCM in the dropping funnel.

-

Add the sulfuryl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes. The causality here is critical: slow, cold addition prevents overheating and potential side reactions from the exothermic process.

Step 3: Reaction and Workup

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

Quench the reaction by carefully adding cold water. The purpose is to react any excess sulfuryl chloride and to dissolve the triethylamine hydrochloride salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl (to remove any remaining amine and triethylamine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if necessary.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom highly susceptible to nucleophilic attack.

Primary Application: Sulfonamide Formation

The most prominent reaction is the formation of sulfonamides via reaction with primary or secondary amines.[2] This reaction is a cornerstone of medicinal chemistry for creating amide bioisosteres.[7]

The mechanism proceeds via a nucleophilic addition-elimination pathway. The amine nucleophile attacks the electrophilic sulfur atom, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group to form the stable sulfonamide product. A base is required to neutralize the hydrochloric acid (HCl) that is generated, driving the reaction to completion.

Sources

- 1. d-nb.info [d-nb.info]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to 4,4-Dimethyl-1-piperidinesulfonyl chloride: A Versatile Building Block in Modern Drug Discovery